

# Application Notes and Protocols for 4-Methylbenzoic Acid Butyl Ester

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## Compound of Interest

Compound Name: 4-methylbenzoic acid butyl ester

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These application notes provide a comprehensive overview of **4-methylbenzoic acid butyl ester**, also known as butyl p-toluate, as a research chemical. This document includes its synthesis, physical and chemical properties, potential applications, and detailed experimental protocols.

## Chemical and Physical Properties

**4-Methylbenzoic acid butyl ester** is an aromatic ester with the chemical formula  $C_{12}H_{16}O_2$ .<sup>[1]</sup> It is a colorless to pale yellow liquid with a characteristic odor.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Methylbenzoic Acid Butyl Ester**

Property	Value	Reference(s)
IUPAC Name	butyl 4-methylbenzoate	[1]
Synonyms	Butyl p-toluate, p-Toluic acid butyl ester	[1]
CAS Number	19277-56-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	192.25 g/mol	[1]
Boiling Point	268 °C at 760 mmHg	[1]
Density	0.995 g/cm <sup>3</sup>	[1]
Refractive Index	1.499	[1]
LogP	4.2	[1]
Solubility	Insoluble in water, soluble in organic solvents like ethanol and ether.	[2]

## Synthesis

The most common and efficient method for the synthesis of **4-methylbenzoic acid butyl ester** is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with n-butanol, using a strong acid catalyst such as sulfuric acid.[1]

This protocol outlines the laboratory-scale synthesis of **4-methylbenzoic acid butyl ester**.

Materials:

- 4-methylbenzoic acid (p-toluic acid)
- n-butanol
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether

- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

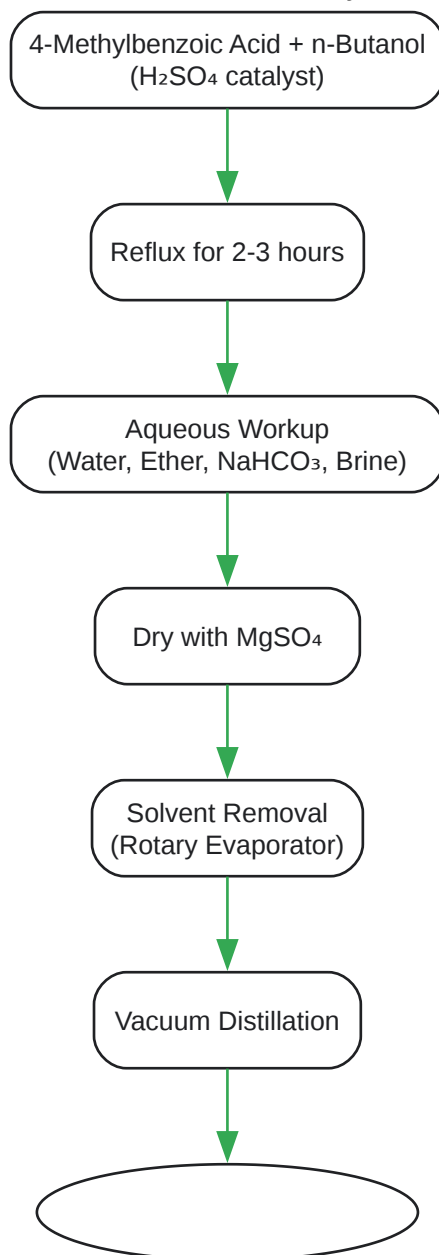
Procedure:

- In a round-bottom flask, dissolve 13.6 g (0.1 mol) of 4-methylbenzoic acid in 37 mL (0.4 mol) of n-butanol.
- Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.
- After reflux, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
- Extract the product with 50 mL of diethyl ether.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Remove the diethyl ether using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield pure **4-methylbenzoic acid butyl ester**.

Diagram 1: Fischer Esterification Workflow

Fischer Esterification of 4-Methylbenzoic Acid



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Caption: Workflow for the synthesis of butyl 4-methylbenzoate.

The synthesized product should be characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this.

$^1\text{H}$  NMR ( $\text{CDCl}_3$ , 200 MHz):  $\delta$  7.95 (d,  $J$  = 8.0 Hz, 2H), 7.24 (d,  $J$  = 8.0 Hz, 2H), 4.33 (t,  $J$  = 6.4 Hz, 2H), 2.40 (s, 3H), 1.78 – 1.63 (m, 2H), 1.52 – 1.41 (m, 2H), 1.01 – 0.94 (m, 3H).[3]

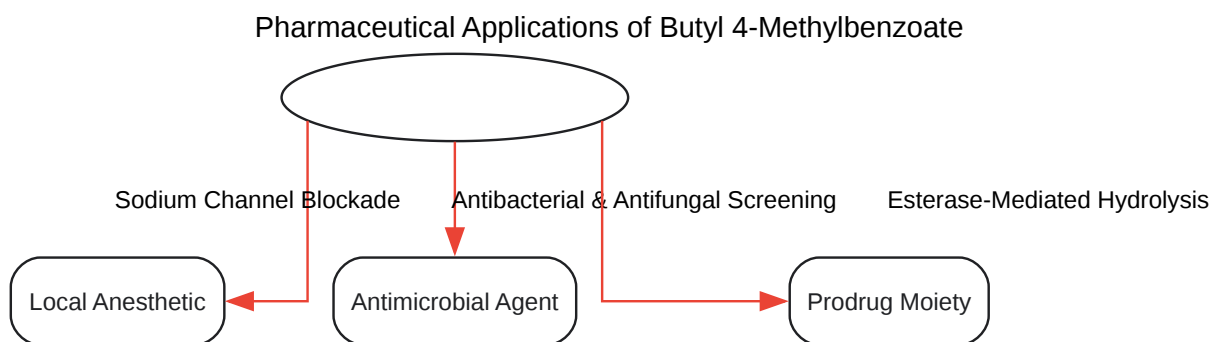
$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 50 MHz):  $\delta$  166.7, 143.4, 129.5, 129.0, 127.8, 64.6, 30.8, 21.6, 19.2, 13.7.[3]

## Potential Research Applications

While specific research on **4-methylbenzoic acid butyl ester** is limited, its structural similarity to other benzoate and butyl esters suggests several potential areas of investigation.

- **Local Anesthetics:** Benzoate esters are a known class of local anesthetics that act by blocking voltage-gated sodium channels in nerve membranes.[4][5] The addition of a butyl group can increase lipid solubility, potentially enhancing the duration of action.[5] Research could involve evaluating the local anesthetic properties of butyl p-toluate in in-vitro and in-vivo models.
- **Antimicrobial Agents:** Some benzoate esters have demonstrated antibacterial and antifungal activities.[6] For instance, methyl 4-nitrobenzoate has shown significant inhibition against *Staphylococcus aureus* and *Pseudomonas aeruginosa*. [7] The antimicrobial potential of butyl p-toluate could be explored against a panel of pathogenic bacteria and fungi.
- **Prodrug Development:** The ester functional group can be utilized in prodrug design to improve the pharmacokinetic properties of parent drugs containing a carboxylic acid moiety. [8] Butyl p-toluate could serve as a model compound to study esterase-mediated hydrolysis and drug release kinetics.

Diagram 2: Potential Pharmaceutical Research Pathways



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Caption: Potential research avenues in pharmaceuticals.

- **Plasticizers:** Butyl esters are commonly used as plasticizers to increase the flexibility and durability of polymers like PVC.[9] The performance of butyl p-toluate as a plasticizer can be evaluated by measuring its effect on the mechanical properties of polymer films.
- **Flavoring and Fragrance Agent:** Many butyl esters possess fruity and floral scents and are used in the food and cosmetic industries.[10] The organoleptic properties of butyl p-toluate could be characterized to determine its potential as a novel flavor or fragrance ingredient.

## Experimental Protocols for Application Screening

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **4-methylbenzoic acid butyl ester** against bacterial strains using the broth microdilution method.

Materials:

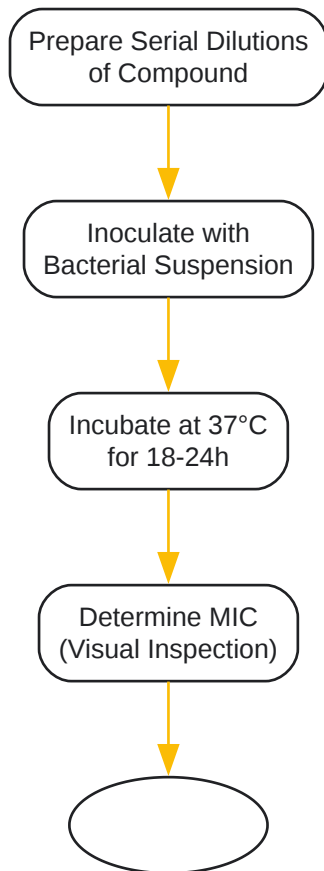
- **4-methylbenzoic acid butyl ester**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

#### Procedure:

- Prepare a stock solution of **4-methylbenzoic acid butyl ester** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include positive (bacteria in MHB) and negative (MHB alone) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

#### Diagram 3: Workflow for MIC Determination

## Workflow for Minimum Inhibitory Concentration (MIC) Assay



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Caption: Experimental workflow for MIC determination.

## Safety and Toxicology

While specific toxicological data for **4-methylbenzoic acid butyl ester** is not readily available, data from related compounds can provide some initial guidance. Benzoic acid and its simple esters are generally considered to have low acute toxicity.[11] For the related compound, methyl 4-methylbenzoate, an oral LD50 in rats has been reported as 3300 mg/kg, indicating low acute toxicity.[12] However, as with any research chemical, appropriate safety precautions should be taken.

Handling Precautions:

- Work in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- In case of contact, wash the affected area thoroughly with water.

Further toxicological studies are required to fully characterize the safety profile of **4-methylbenzoic acid butyl ester**.

## Conclusion

**4-Methylbenzoic acid butyl ester** is a versatile research chemical with potential applications in pharmaceuticals, polymer science, and the flavor and fragrance industry. The provided protocols for its synthesis and initial biological screening can serve as a foundation for further investigation into its properties and utility. As with all research chemicals, it is imperative to conduct thorough characterization and safety assessments before use in advanced applications.

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